molecular formula C7H15N B2627200 1-cyclobutyl-N,N-dimethylmethanamine CAS No. 91912-27-5

1-cyclobutyl-N,N-dimethylmethanamine

Cat. No.: B2627200
CAS No.: 91912-27-5
M. Wt: 113.204
InChI Key: SMLWKLRUGJFYFL-UHFFFAOYSA-N
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Description

1-Cyclobutyl-N,N-dimethylmethanamine is an organic compound with the molecular formula C₇H₁₅N It is a tertiary amine characterized by a cyclobutyl group attached to a dimethylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutyl-N,N-dimethylmethanamine can be synthesized through several methods. One common approach involves the alkylation of N,N-dimethylmethanamine with cyclobutyl halides under basic conditions. The reaction typically proceeds as follows:

    Reagents: N,N-dimethylmethanamine, cyclobutyl halide (e.g., cyclobutyl bromide), and a base (e.g., sodium hydroxide or potassium carbonate).

    Conditions: The reaction is carried out in an aprotic solvent such as dimethylformamide or acetonitrile at elevated temperatures (50-80°C) for several hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-N,N-dimethylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst (e.g., acetic acid) at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures (-10 to 0°C).

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents at moderate temperatures (25-50°C).

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary or primary amines.

    Substitution: Cyclobutyl derivatives with various functional groups.

Scientific Research Applications

1-Cyclobutyl-N,N-dimethylmethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-cyclobutyl-N,N-dimethylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s tertiary amine structure allows it to act as a nucleophile, participating in various biochemical pathways. Its cyclobutyl group may confer unique binding properties, enhancing its specificity and efficacy in certain applications.

Comparison with Similar Compounds

    Cyclobutylamine: A primary amine with a cyclobutyl group.

    N,N-Dimethylcyclobutylamine: A secondary amine with a cyclobutyl group and two methyl groups.

    Cyclobutylmethylamine: A primary amine with a cyclobutylmethyl group.

Comparison: 1-Cyclobutyl-N,N-dimethylmethanamine is unique due to its tertiary amine structure, which imparts different chemical reactivity and biological activity compared to primary and secondary amines. Its cyclobutyl group also provides steric hindrance, influencing its interaction with other molecules and making it distinct from similar compounds.

Properties

IUPAC Name

1-cyclobutyl-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-8(2)6-7-4-3-5-7/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLWKLRUGJFYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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